molecular formula C9H15N B14726308 Octanenitrile, 2-methylene- CAS No. 5633-86-3

Octanenitrile, 2-methylene-

Cat. No.: B14726308
CAS No.: 5633-86-3
M. Wt: 137.22 g/mol
InChI Key: JEKLNUVCTRHZFZ-UHFFFAOYSA-N
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Description

Octanenitrile, 2-methylene-: is an organic compound with the molecular formula C₉H₁₅N It is a nitrile derivative, characterized by the presence of a methylene group attached to the octanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octanenitrile, 2-methylene- can be achieved through a one-pot method from Baylis-Hillman bromides. The reaction involves the treatment of Baylis-Hillman bromides with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by sodium borohydride in aqueous media (tetrahydrofuran:water, 1:1) at room temperature . This method is efficient and yields high amounts of the desired product.

Industrial Production Methods: While specific industrial production methods for Octanenitrile, 2-methylene- are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Octanenitrile, 2-methylene- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the nitrile group into other functional groups such as carboxylic acids.

    Reduction: Reduction of the nitrile group can lead to the formation of primary amines.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and other derivatives.

Mechanism of Action

The mechanism of action of Octanenitrile, 2-methylene- involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    Octanenitrile: A simpler nitrile without the methylene group.

    Heptanenitrile: A shorter-chain nitrile.

    Nonanenitrile: A longer-chain nitrile.

Uniqueness: Octanenitrile, 2-methylene- is unique due to the presence of the methylene group, which imparts additional reactivity and versatility in chemical synthesis compared to its simpler counterparts .

Properties

CAS No.

5633-86-3

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-methylideneoctanenitrile

InChI

InChI=1S/C9H15N/c1-3-4-5-6-7-9(2)8-10/h2-7H2,1H3

InChI Key

JEKLNUVCTRHZFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)C#N

Origin of Product

United States

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